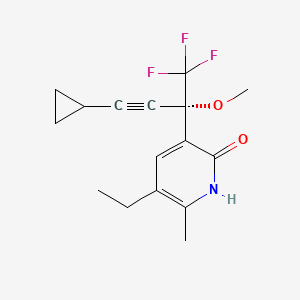
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a complex organic compound with a unique structure that includes a pyridinone core, a cyclopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves multiple steps, starting with the preparation of the pyridinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized pyridinone, while substitution reactions could introduce new groups at specific positions on the molecule.
Scientific Research Applications
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Industry: The compound’s properties may make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinone derivatives with various substitutions. Examples include:
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties may include enhanced stability, reactivity, or biological activity compared to other similar compounds.
Properties
CAS No. |
335665-66-2 |
|---|---|
Molecular Formula |
C16H18F3NO2 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-methoxybut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18F3NO2/c1-4-12-9-13(14(21)20-10(12)2)15(22-3,16(17,18)19)8-7-11-5-6-11/h9,11H,4-6H2,1-3H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
WMGMOHCDJHQAIR-HNNXBMFYSA-N |
Isomeric SMILES |
CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OC)C |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


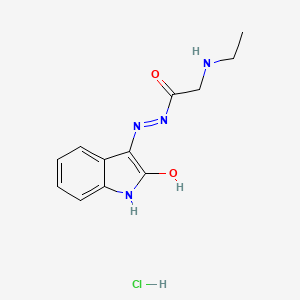
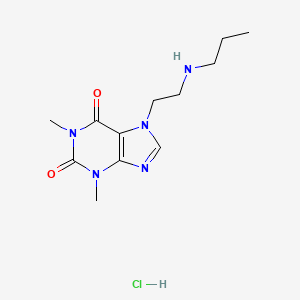


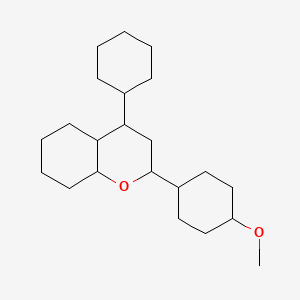
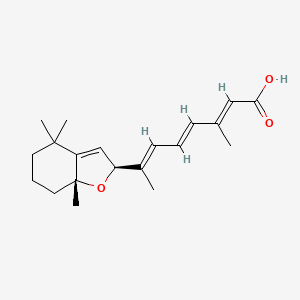
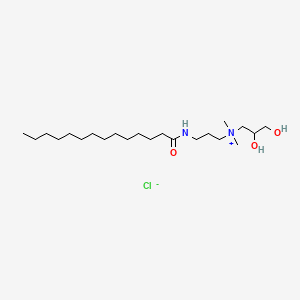

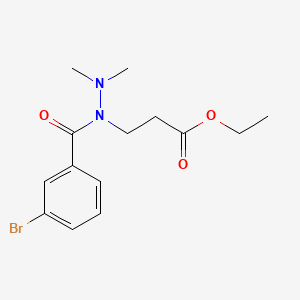




![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
